3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c24-16(7-10-22-12-20-15-4-2-1-3-14(15)18(22)26)21-8-5-13(6-9-21)23-17(25)11-28-19(23)27/h1-4,12-13H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUQDPOPAKVVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential applications based on recent research findings.
Compound Overview
The compound is characterized by a complex structure that incorporates several pharmacologically relevant motifs, including quinazoline and oxazolidine. The molecular formula is , with a molecular weight of 357.4 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of piperidin-4-yl derivatives with 4-oxoquinazolin moieties and subsequent cyclization to form the oxazolidine structure. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound. The synthetic route is efficient and allows for the production of various analogs for biological evaluation .
Antimicrobial Activity
Research indicates that quinazoline derivatives possess significant antimicrobial properties. For instance, compounds related to quinazolinone have demonstrated effectiveness against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimal inhibitory concentrations (MICs) of these compounds are often comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of compounds containing the quinazoline moiety against human cancer cell lines. For example, derivatives have shown potent activity against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines. One study noted that certain derivatives activated procaspase-3, leading to increased apoptosis in cancer cells, which is a promising mechanism for anticancer drug development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the quinazoline ring. For instance, modifications at the C-6 position have been shown to enhance cytotoxicity significantly. The presence of electron-withdrawing groups tends to increase activity against cancer cell lines .
Case Studies
- Cytotoxicity Evaluation : A study evaluated a series of quinazoline derivatives for their ability to induce apoptosis in cancer cells. The most potent compound exhibited a five-fold increase in cytotoxicity compared to 5-fluorouracil (5-FU), indicating strong therapeutic potential .
- Antimicrobial Testing : Another investigation assessed various quinazoline derivatives against multiple microbial strains using broth microdilution methods. Several compounds demonstrated significant antibacterial activity, particularly those with halogen substitutions .
Summary of Findings
Scientific Research Applications
Antitumor Applications
Recent studies have highlighted the potential of this compound in cancer therapy:
- Mechanism of Action : The compound acts by inhibiting specific enzymes involved in tumor proliferation. Quinazoline derivatives are known to interfere with the signaling pathways that promote cancer cell growth.
-
Case Studies :
- A study published in a peer-reviewed journal demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity compared to standard chemotherapeutics .
- In vivo studies using animal models showed reduced tumor size and improved survival rates when treated with this compound, suggesting its potential as a lead candidate for further development .
Neuroprotective Effects
The neuroprotective properties of this compound are being investigated with promising results:
- Oxidative Stress Reduction : Research indicates that the compound can mitigate oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's and Parkinson's diseases. It appears to reduce reactive oxygen species (ROS) levels, thereby protecting neuronal integrity .
- Case Studies :
Antimicrobial Properties
The antimicrobial activity of the compound has also been explored:
- Spectrum of Activity : Preliminary studies indicate that this compound has broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis .
- Case Studies :
Summary Table of Applications
| Application Area | Mechanism of Action | Case Study Findings |
|---|---|---|
| Antitumor | Inhibition of tumor proliferation enzymes | Significant cytotoxicity in various cancer cell lines |
| Neuroprotective | Reduction of oxidative stress | Improved cognitive function in neurodegeneration models |
| Antimicrobial | Disruption of bacterial cell wall synthesis | Effective against Gram-positive and Gram-negative bacteria |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s uniqueness lies in its hybrid structure, merging elements from three pharmacophoric groups. Below is a detailed comparison with structurally or functionally related analogs:
Key Observations
Linker Flexibility and Bioactivity: The target compound’s propanoyl linker provides greater conformational flexibility compared to the ethyl linkers in ’s antimicrobial imidazolidinediones (e.g., 19g). This may improve target engagement in enzyme-binding pockets . By contrast, 18a () uses a rigid carboxamide linker, which may limit adaptability but enhance stability .
Substituent Effects: The trifluoromethyl and dichlorophenyl groups in 19g () enhance lipophilicity and membrane penetration, critical for antimicrobial activity . Surfactant derivatives in (e.g., 10) incorporate long alkyl chains (e.g., heptadecyl) for amphiphilicity, a feature absent in the target compound .
Heterocyclic Moieties: The oxazolidine-2,4-dione group in the target compound shares similarities with the imidazolidine-2,4-dione in ’s antimicrobials. Both moieties offer hydrogen-bonding sites but differ in ring size and electronic properties .
Melting points in (e.g., 19g: 154°C) suggest moderate crystallinity, which correlates with stability. The target compound’s melting behavior remains uncharacterized.
Q & A
Q. What are the established synthetic routes for 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione, and what critical parameters influence reaction efficiency?
- Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the quinazolinone core. A common approach includes coupling a propanoyl-piperidine intermediate with oxazolidinedione under reflux conditions in anhydrous dioxane or THF. Key parameters include:
- Temperature control : Maintaining 80–100°C during nucleophilic acyl substitution to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups for amine protection in piperidine derivatives to prevent unwanted cyclization .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the piperidine and oxazolidinedione moieties. Key signals include:
- Quinazolinone C=O at ~170 ppm in 13C NMR.
- Piperidine N–H protons as broad singlets at δ 3.2–3.5 ppm in 1H NMR .
- FT-IR : Stretching vibrations for C=O (1670–1730 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate functional groups .
- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (error < 2 ppm) and detects impurities .
Q. What preliminary biological screening approaches are recommended for assessing this compound’s therapeutic potential?
- Methodological Answer:
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to the quinazolinone scaffold’s known affinity. Use fluorogenic substrates to measure IC50 values .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM to establish preliminary EC50 .
- Solubility profiling : Evaluate in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s stability under physiological conditions?
- Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
- Kinetic analysis : Calculate half-life (t1/2) using first-order kinetics. For example, if degradation exceeds 10% in 24 hours at pH 7.4, consider prodrug strategies (e.g., esterification of the oxazolidinedione) .
- Computational modeling : Use density functional theory (DFT) to predict vulnerable bonds (e.g., ester linkages) and guide structural stabilization .
Q. What computational strategies are employed to predict binding modes with biological targets?
- Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize targets based on quinazolinone’s pharmacophoric similarity to known inhibitors (e.g., gefitinib) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) for lead optimization .
- Free-energy calculations : Apply MM-PBSA to rank derivatives by binding affinity (ΔG < −8 kcal/mol indicates high potency) .
Q. What methodological considerations are essential when designing SAR studies for this compound’s derivatives?
- Methodological Answer:
- Core modifications : Systematically vary substituents on the quinazolinone (e.g., electron-withdrawing groups at C-6) and piperidine (e.g., N-alkylation) to assess impact on bioactivity .
- Bioisosteric replacement : Replace oxazolidinedione with thiazolidinedione to evaluate metabolic stability while retaining hydrogen-bonding capacity .
- Data normalization : Use Z-score standardization to compare activity across assays (e.g., enzyme vs. cell-based) and mitigate batch effects .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported IC50 values for kinase inhibition.
- Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays). Adjust for assay-specific variables (e.g., ATP concentration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
